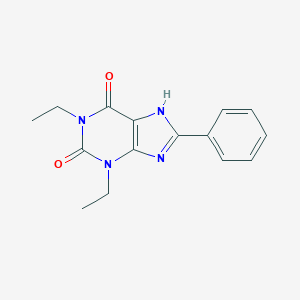

1,3-Diethyl-8-phenylxanthine

Übersicht

Beschreibung

Es gehört zur Klasse der Xanthin-Derivate und ist für seine biologische Aktivität bekannt, insbesondere als Antagonist von Adenosin-Rezeptoren .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 8-Benzyl-1,3-diethylxanthin beinhaltet typischerweise die Alkylierung des Xanthin-Kerns. Der Prozess beginnt mit der Herstellung von 1,3-Diethylxanthin, das dann einer Friedel-Crafts-Acylierungsreaktion mit Benzoylchlorid unterzogen wird, um die Phenylgruppe an der 8-Position einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von wasserfreiem Aluminiumchlorid als Katalysator und einem inerten Lösungsmittel wie Dichlormethan .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von 8-Benzyl-1,3-diethylxanthin einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um die Reaktionsparameter präzise zu steuern. Das Endprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt, um eine hohe Reinheit zu gewährleisten, die für pharmazeutische Anwendungen geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DEPX typically involves the alkylation of the xanthine core. The process begins with the preparation of 1,3-diethylxanthine, which is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group at the 8-position. The reaction conditions often involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, the production of DEPX follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Benzyl-1,3-diethylxanthin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: 8-Benzyl-1,3-diethylxanthin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können den Xanthin-Kern modifizieren und möglicherweise seine pharmakologischen Eigenschaften verändern.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und seine Vielseitigkeit in der pharmazeutischen Chemie verbessern

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter Verwendung geeigneter Katalysatoren und Lösungsmittel eingeführt werden

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen halogenierte oder nitrosubstituierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

8-Benzyl-1,3-diethylxanthin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: 8-Benzyl-1,3-diethylxanthin wird als Referenzverbindung in Studien mit Adenosin-Rezeptor-Antagonisten verwendet.

5. Wirkmechanismus

8-Benzyl-1,3-diethylxanthin entfaltet seine Wirkung hauptsächlich durch Antagonisierung von Adenosin-Rezeptoren. Durch die Bindung an diese Rezeptoren hemmt 8-Benzyl-1,3-diethylxanthin die Wirkung von Adenosin, einem Neurotransmitter, der an verschiedenen physiologischen Prozessen beteiligt ist. Dieser Antagonismus führt unter anderem zu einer erhöhten Neurotransmitterfreisetzung, verstärkter neuronaler Aktivität und Bronchodilatation. Die molekularen Ziele umfassen Adenosin-A1- und A2A-Rezeptoren, und die beteiligten Pfade sind mit der zyklischen Adenosinmonophosphat (cAMP)-Signalgebung verbunden .

Ähnliche Verbindungen:

Koffein: Ein weiteres Xanthin-Derivat, Koffein, antagonisiert ebenfalls Adenosin-Rezeptoren, hat aber ein breiteres Wirkungsspektrum.

Theophyllin: Ähnlich wie 8-Benzyl-1,3-diethylxanthin wird Theophyllin zur Behandlung von Atemwegserkrankungen eingesetzt, hat aber ein anderes Nebenwirkungsprofil.

Pentoxifyllin: Diese Verbindung wird zur Verbesserung der Blutzirkulation eingesetzt und hat zusätzliche entzündungshemmende Eigenschaften

Einzigartigkeit von 8-Benzyl-1,3-diethylxanthin: 8-Benzyl-1,3-diethylxanthin ist einzigartig aufgrund seiner hohen Selektivität für Adenosin-Rezeptoren und seiner starken antagonistischen Aktivität. Im Gegensatz zu Koffein, das mehrere Rezeptoren beeinflusst, macht die gezielte Wirkung von 8-Benzyl-1,3-diethylxanthin es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen .

Wirkmechanismus

DEPX exerts its effects primarily by antagonizing adenosine receptors. By binding to these receptors, DEPX inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This antagonism leads to increased neurotransmitter release, enhanced neuronal activity, and bronchodilation, among other effects. The molecular targets include adenosine A1 and A2A receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) signaling .

Vergleich Mit ähnlichen Verbindungen

Caffeine: Another xanthine derivative, caffeine also antagonizes adenosine receptors but has a broader spectrum of activity.

Theophylline: Similar to DEPX, theophylline is used in treating respiratory diseases but has a different side effect profile.

Pentoxifylline: This compound is used to improve blood flow and has additional anti-inflammatory properties

Uniqueness of DEPX: DEPX is unique due to its high selectivity for adenosine receptors and its potent antagonistic activity. Unlike caffeine, which affects multiple receptors, DEPX’s targeted action makes it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

1,3-Diethyl-8-phenylxanthine (DPX) is a selective antagonist of the A1 adenosine receptor, a member of the purinergic receptor family. This compound has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications.

Target Receptor : DPX primarily targets the A1 adenosine receptor, which is involved in various physiological processes such as neurotransmission, cardiac function, and renal function. By antagonizing this receptor, DPX inhibits the action of adenosine, a nucleoside that typically exerts inhibitory effects on neurotransmission and cardiac activity.

Biochemical Pathways : The binding of DPX to the A1 receptor prevents adenosine from activating downstream signaling pathways, particularly those involving adenylate cyclase. This inhibition leads to decreased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various metabolic processes. The reduction in cAMP affects enzyme activity, ion channel function, and gene expression within cells .

Cellular Effects

- Neuronal Cells : In neuronal contexts, DPX enhances neurotransmitter release by blocking the inhibitory effects of adenosine. This results in increased neuronal excitability and improved synaptic transmission.

- Cardiac Cells : In cardiac tissues, DPX counteracts the negative chronotropic (heart rate reducing) and inotropic (force of contraction reducing) effects of adenosine, leading to increased heart rate and contractility.

- Inflammation : The compound also influences inflammatory responses due to its role in modulating adenosine signaling pathways .

Pharmacokinetics

DPX exhibits favorable pharmacokinetic properties, including good gastrointestinal absorption and distribution throughout the body. Its metabolism occurs primarily in the liver, with excretion via urine. Understanding these pharmacokinetic characteristics is essential for optimizing its therapeutic applications.

Affinity and Selectivity

DPX has been shown to possess high affinity for the A1 adenosine receptor with a Ki value of 44 nM. This indicates a strong binding capability compared to other receptors in the adenosine family:

| Receptor Type | Ki Value (nM) |

|---|---|

| A1 | 44 |

| A2A | 860 |

| A2B | 62 |

| A3 | nd |

This selectivity profile suggests that DPX could be useful in selectively modulating A1 receptor activity without significantly affecting other subtypes .

Case Studies

Several studies have explored the therapeutic potential of DPX:

- Asthma Management : Research indicates that DPX may have applications in treating asthma by counteracting bronchoconstriction mediated by adenosine.

- Neurological Disorders : Its ability to enhance neurotransmission makes it a candidate for investigating treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Cardiovascular Health : By mitigating the effects of adenosine on cardiac tissues, DPX could potentially benefit patients with heart failure or arrhythmias .

Eigenschaften

IUPAC Name |

1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWNSHUTPWCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877797 | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75922-48-4 | |

| Record name | 1,3-Diethyl-8-phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.